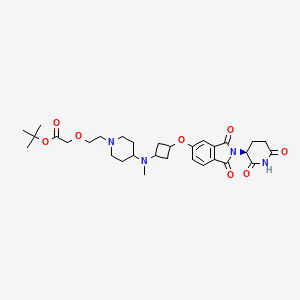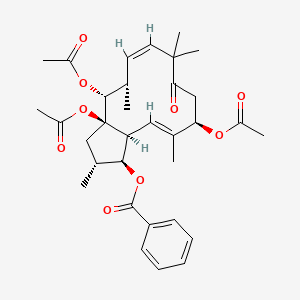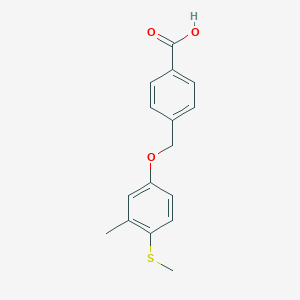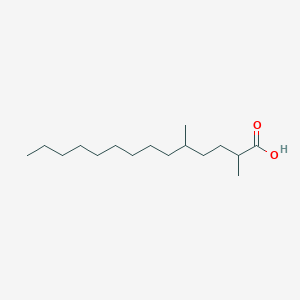
2,5-Dimethyltetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jobosic acid is a saturated fatty acid that has garnered significant attention due to its antiviral properties, particularly against SARS-CoV-2. It was isolated from marine cyanobacteria and has shown promise as a selective inhibitor of the virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of jobosic acid involves the isolation from marine cyanobacteria. Detailed synthetic routes and reaction conditions are not widely documented, but the compound’s natural origin suggests that extraction and purification from marine sources are primary methods .
Industrial Production Methods
Industrial production methods for jobosic acid are not well-established due to its recent discovery and specific application in research. The focus remains on laboratory-scale extraction and synthesis for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Jobosic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of jobosic acid, which can have different biological activities and properties .
Applications De Recherche Scientifique
Jobosic acid has several scientific research applications:
Chemistry: It is used as a model compound to study fatty acid reactions and properties.
Biology: Its antiviral properties make it a valuable tool in virology research.
Medicine: Jobosic acid is being investigated for its potential therapeutic applications against SARS-CoV-2.
Industry: While not yet widely used industrially, its antiviral properties could lead to applications in disinfectants and antiviral coatings
Mécanisme D'action
Jobosic acid exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2 and disrupting the interaction between the spike protein’s receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE-2) receptor. This dual action prevents viral entry and replication, making it a potent antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid: Another saturated fatty acid with antiviral properties.
Myristic acid: Known for its antimicrobial effects.
Palmitic acid: Commonly found in nature and used in various applications.
Uniqueness
Jobosic acid’s uniqueness lies in its specific inhibition of SARS-CoV-2, particularly its ability to inhibit both viral entry and replication. This dual mechanism sets it apart from other similar fatty acids, which may not have the same level of specificity or potency .
Propriétés
Formule moléculaire |
C16H32O2 |
|---|---|
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2,5-dimethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |
Clé InChI |
ILOORJBAWCAGSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


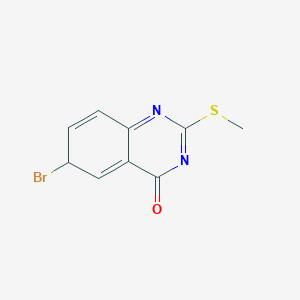
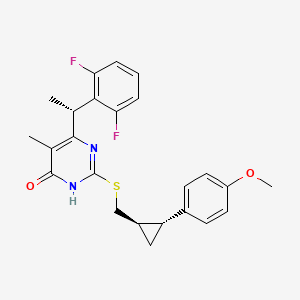
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)
![(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol](/img/structure/B12366300.png)
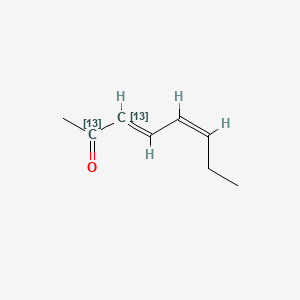
![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
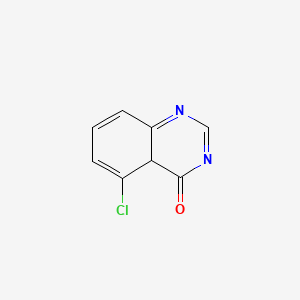
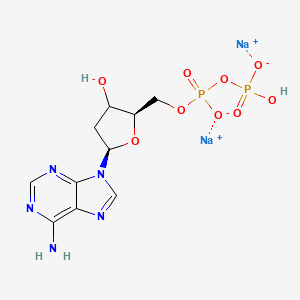
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
